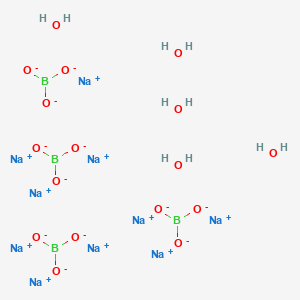

decasodium;tetraborate;pentahydrate

Description

This compound is a hydrated form of sodium borate, characterized by its white crystalline structure and high boron content. It is distinct from the more widely known sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O, borax), primarily due to its reduced water content, which enhances its economic viability in transport and storage .

Properties

IUPAC Name |

decasodium;tetraborate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BO3.10Na.5H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;5*1H2/q4*-3;10*+1;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCIGMMQGVFWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H10Na10O17-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: decasodium;tetraborate;pentahydrate can be synthesized through the reaction of boric acid with sodium hydroxide in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the compound. The general reaction is as follows: [ \text{4 H}_3\text{BO}_3 + 2 \text{NaOH} \rightarrow \text{B}_4\text{Na}_2\text{O}_7 + 7 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of boron sodium oxide (B4Na2O7), hydrate (1:5) involves large-scale reactions using boric acid and sodium hydroxide. The process is carried out in reactors where the temperature and pH are carefully controlled to ensure the complete reaction and formation of the desired product. The compound is then crystallized and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: decasodium;tetraborate;pentahydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form borates and other boron-containing compounds.

Reduction: Under specific conditions, it can be reduced to form elemental boron and sodium compounds.

Substitution: It can participate in substitution reactions where the sodium or boron atoms are replaced by other elements or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogens and organic reagents can be used for substitution reactions.

Major Products Formed:

Oxidation: Borates and boric acid.

Reduction: Elemental boron and sodium hydroxide.

Substitution: Various boron and sodium derivatives

Scientific Research Applications

Chemical Properties and Structure

Decasodium tetraborate pentahydrate has the chemical formula . It is a white crystalline solid that is soluble in water, exhibiting alkaline properties. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple applications.

Metallurgical Uses

- Flux in Metal Recovery : Borax is widely used as a flux in metallurgy for dissolving metal oxides during the recovery of metals such as brass, copper, lead, and zinc from scrap or smelting slag. This property helps improve the efficiency of metal extraction processes .

- Welding and Soldering : In welding and soldering applications, borax acts as a cover flux that prevents oxidation of molten metals, enhancing the quality of the welds .

Cleaning Products

- Detergents and Soaps : Borax is incorporated into various cleaning products as a pH buffering agent. It aids in emulsifying oils and acts as a gentle abrasive, making it effective for removing heavy soils .

- Industrial Cleaners : It is also used in formulations for industrial cleaning compounds, helping to clean hard surfaces like metals and ceramics .

Personal Care Products

- Cosmetics : In personal care formulations, borax serves as a buffering agent and crosslinking agent for emulsifying waxes in lotions and creams .

- Contact Lens Solutions : It is utilized in contact lens solutions for its gentle cleaning properties .

Fertilizers

- Micronutrient Source : Borax is used as a micronutrient fertilizer to correct boron-deficient soils, promoting healthy plant growth .

Wood Preservation

- Fungicide and Insecticide : Sodium tetraborate pentahydrate is employed in pressure-treated wood to protect against fungi and insect infestations . This application is crucial for extending the lifespan of wooden structures.

Environmental Applications

- Flame Retardant : Borax acts as a flame retardant for cellulosic materials, reducing flammability and enhancing safety in various applications .

- Pest Control : It is used as an anti-fungal compound and pest deterrent in various settings, including textiles and insulation materials .

Health and Safety Considerations

While borax has numerous applications, it is essential to consider its safety profile. Studies indicate low acute toxicity levels in mammals; however, chronic exposure can lead to reproductive toxicity effects observed in animal studies . Regulatory assessments have classified borax based on its potential hazards, emphasizing the need for careful handling.

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Metallurgical Flux | CORECHEM Inc. | Demonstrated improved metal recovery rates when using borax as a flux. |

| Agricultural Fertilizer | USDA Technical Report | Highlighted effectiveness in correcting boron deficiencies in crops. |

| Wood Preservation | ECHA Biocides Assessment Report | Confirmed efficacy against wood-destroying fungi and insects. |

Mechanism of Action

The mechanism of action of boron sodium oxide (B4Na2O7), hydrate (1:5) involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of boron and sodium ions, which can participate in various catalytic and synthetic processes. In biological systems, boron compounds are known to interact with cell membranes and enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Properties of Borate Compounds

Agricultural Use

Disodium tetraborate pentahydrate is incorporated into ammonium phosphate fertilizers (0.05–1% boron content) without disrupting neutralization processes . Thermal analysis shows stability up to 500°C, with enhanced stability at higher boron concentrations .

Biological Activity

Decasodium tetraborate pentahydrate, commonly known as sodium tetraborate pentahydrate or borax, is an inorganic compound with various biological activities. This article explores its biological effects, toxicity, and applications based on diverse research findings.

- Molecular Formula : Na₂B₄O₇·5H₂O

- CAS Number : 12179-04-3

- Physical Appearance : White, odorless solid.

Biological Activity Overview

Sodium tetraborate pentahydrate exhibits a range of biological activities, including antimicrobial properties, toxicity to various organisms, and potential applications in pest control and wood preservation.

Antimicrobial Properties

Research indicates that sodium tetraborate pentahydrate can inhibit microbial activity. A study found that it effectively reduced the biological activity of microorganisms in aerobic biofilters, suggesting its utility in waste treatment and environmental management . This inhibition is particularly valuable in controlling microbial populations in industrial processes.

Toxicity Studies

Toxicological assessments have shown that sodium tetraborate pentahydrate has varying levels of toxicity across different species:

- Mammals : The compound is moderately toxic to mammals, with an oral LD50 greater than 631 mg/kg. Repeated exposure has been linked to reproductive toxicity, primarily affecting the testes .

- Aquatic Organisms : It is categorized as low in toxicity to fish and other aquatic organisms, with an LC50 greater than 1,021 ppm for fish .

- Insects : Sodium tetraborate acts as a stomach poison against pests such as ants and termites, making it effective for pest control applications .

Case Studies

- Eye Irritation Study : An early study indicated severe eye irritation from disodium tetraborate pentahydrate due to its abrasive crystal structure rather than a chemical effect. Subsequent formulations with less abrasive crystals showed only mild irritation .

- Reproductive Toxicity Study : In long-term feeding studies on rats, dosages of 88 mg B/kg bw/day resulted in testicular atrophy and other systemic effects. The NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg bw/day .

- Ecotoxicological Assessment : A comprehensive risk assessment highlighted the negligible risk posed by sodium tetraborate pentahydrate to non-target organisms under typical agricultural use conditions. However, it noted potential risks to certain mammalian species under specific exposure scenarios .

Applications

Sodium tetraborate pentahydrate is utilized in various fields:

- Pest Control : Effective against termites and wood-boring insects.

- Wood Preservation : Acts as a fungicide and insecticide.

- Industrial Uses : Employed in manufacturing glazes, enamels, and cleaning compounds .

Summary of Toxicity Data

| Organism Type | LD50/LC50 Values | Toxicity Level |

|---|---|---|

| Mammals (oral) | >631 mg/kg | Moderate |

| Fish (LC50) | >1,021 ppm | Low |

| Insects (LD50) | >362 ppm | Low |

| Crustaceans (LC50) | 133 ppm | Low |

Q & A

Q. What methodologies align borate reactivity studies with broader inorganic chemistry theories?

- Methodological Answer :

- Hard-Soft Acid-Base (HSAB) Theory : Classify borate anions as hard bases to predict preferential interactions with metal cations (e.g., Sc³⁺ in ) .

- Crystal Field Theory : Interpret ligand field stabilization effects in transition metal-borate complexes using UV-Vis and EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.